1-Pyrrolidinepropanol
Overview
Description
1-Pyrrolidinepropanol is a chemical compound with the molecular formula C19H29NO. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
- Pyrrolidine alkaloids are a group of naturally occurring nitrogen-containing compounds found in bacteria, fungi, plants, and animals. They exhibit diverse pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, and neuropharmacological activities .
Target of Action
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine, a related compound, interacts with various enzymes, proteins, and other biomolecules . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . It is plausible that 1-Pyrrolidinepropanol may exhibit similar interactions and activities.
Cellular Effects
Related pyrrolidine compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrrolidine compounds can interact with various biomolecules, potentially influencing enzyme activity and gene expression
Metabolic Pathways
Pyrrolidine compounds are known to interact with various enzymes and cofactors
Preparation Methods
The synthesis of 1-Pyrrolidinepropanol can be achieved through several routes. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide, or an azomethine ylide, with a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product. Industrial production methods often involve the reduction of pyrrole or the functionalization of preformed pyrrolidine rings .
Chemical Reactions Analysis
1-Pyrrolidinepropanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to convert ketones or aldehydes to alcohols.
Substitution: Electrophilic substitution reactions with alkyl halides result in N-substituted pyrrolidines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Pyrrolidinepropanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Pyrrolidinepropanol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring, widely used in organic synthesis.
Pyrrolidin-2-one: Known for its applications in medicinal chemistry and drug design.
Pyrrolidine-2,5-dione: Utilized in the synthesis of bioactive compounds.
Prolinol: Another pyrrolidine derivative with significant biological activity.
The uniqueness of this compound lies in its specific functional groups and its ability to interact with various molecular targets, making it a valuable compound in multiple research and industrial applications .
Properties
IUPAC Name |
3-pyrrolidin-1-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-7-3-6-8-4-1-2-5-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJQROKRSPSLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173433 | |
Record name | 1-Pyrrolidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19748-66-4 | |
Record name | 1-Pyrrolidinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19748-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019748664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-Pyrrolidinyl)-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How have computational methods been used to study Procyclidine?
A1: Computational studies have investigated how Procyclidine interacts with fullerene (C60) and its halogenated derivatives [, ]. These studies used computational chemistry methods to model the binding of Procyclidine to modified C60 molecules. By analyzing factors like orbital interactions and bond strengths, these studies aim to understand how structural changes to C60 could impact its potential as a carrier for Procyclidine delivery.
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